N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide
Description
N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure
Properties
IUPAC Name |
N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-15-18(16(2)26-23-15)12-20(25)24(14-17-10-8-7-9-11-17)19-13-21(3,4)27-22(19,5)6/h7-11,19H,12-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUDINKNTXBZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(CC2=CC=CC=C2)C3CC(OC3(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 3,5-dimethyl-4-nitroacetanilide.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazole derivative.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the oxazole derivative reacts with 2,2,5,5-tetramethyloxolan-3-amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, or electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings, where specific chemical properties are desired.
Mechanism of Action
The mechanism by which N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Lacks the tetramethyloxolan group, potentially altering its reactivity and biological activity.
N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide: Lacks the benzyl and oxazole groups, which may significantly change its chemical properties and applications.
Uniqueness
N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
